molecular formula C14H12BrNO B463340 2-[(E)-[(3-bromo-4-methylphenyl)imino]methyl]phenol

2-[(E)-[(3-bromo-4-methylphenyl)imino]methyl]phenol

Cat. No.: B463340
M. Wt: 290.15g/mol
InChI Key: AITNKGJATLPJLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-[(3-bromo-4-methylphenyl)imino]methyl]phenol is a chemical compound known for its unique structure and properties It belongs to the class of Schiff bases, which are compounds typically formed by the condensation of an amine with an aldehyde or ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(3-bromo-4-methylphenyl)imino]methyl]phenol typically involves the condensation reaction between 3-bromo-4-methylaniline and salicylaldehyde. The reaction is usually carried out in an ethanol solution, where the two reactants are mixed and stirred at room temperature for several hours. The resulting product is then filtered and purified to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(3-bromo-4-methylphenyl)imino]methyl]phenol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Corresponding amines

    Substitution: Various substituted phenols depending on the nucleophile used

Scientific Research Applications

2-[(E)-[(3-bromo-4-methylphenyl)imino]methyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-[(3-bromo-4-methylphenyl)imino]methyl]phenol involves its interaction with molecular targets such as enzymes and proteins. The imine group in the compound can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity. Additionally, the bromine atom can participate in halogen bonding, further stabilizing the interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-[(4-bromo-3-methylphenyl)imino]methyl]phenol
  • 2-[(E)-[(3-bromo-4-methylphenyl)imino]methyl]-4-methoxyphenol
  • 2-[(E)-[(3-bromo-4-methylphenyl)imino]methyl]-6-methoxyphenol

Uniqueness

2-[(E)-[(3-bromo-4-methylphenyl)imino]methyl]phenol is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The presence of the bromine atom and the imine group provides distinct chemical properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C14H12BrNO

Molecular Weight

290.15g/mol

IUPAC Name

2-[(3-bromo-4-methylphenyl)iminomethyl]phenol

InChI

InChI=1S/C14H12BrNO/c1-10-6-7-12(8-13(10)15)16-9-11-4-2-3-5-14(11)17/h2-9,17H,1H3

InChI Key

AITNKGJATLPJLM-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N=CC2=CC=CC=C2O)Br

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=CC=CC=C2O)Br

Origin of Product

United States

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